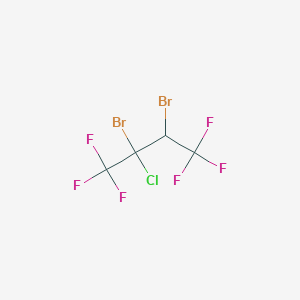
2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane
Übersicht
Beschreibung
“2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane” is a chemical compound with the molecular formula C4HBr2ClF6 . It has a molecular weight of 358.3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbon backbone with attached bromine, chlorine, and fluorine atoms . The InChI code for this compound is 1S/C4HBr2ClF6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H .Physical And Chemical Properties Analysis
The boiling point of “this compound” is 78°C at 15mm pressure .Wissenschaftliche Forschungsanwendungen
NMR Investigations
The compound 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane has been thoroughly investigated using nuclear magnetic resonance (NMR) techniques. These studies have yielded detailed information on chemical shifts and coupling constants, contributing significantly to our understanding of the molecule's structural and electronic properties (Hinton & Jaques, 1975).
Photoreaction Studies
In a study on photochemical reactions, 1,2-dibromo-1-chlorotrifluoroethane reacted with chlorotrifluoroethylene, producing various compounds including 1,4-dibromo-2,3-dichlorohexafluorobutane. This research provides insights into the synthesis of perfluoro-compounds and their reactivity under ultraviolet (UV) radiation (Dědek & Chvátal, 1986).
Synthetic Applications
The synthesis and reactivity of 3-chloro-2-fluorobut-2-en-4-olide, starting from 1,2-dibromo-1,2-dichloro-1,2-difluoroethane, have been explored. These studies are valuable for understanding the nucleophilic reactions of halogenated butanolides and butenolides, demonstrating their potential use in various synthetic pathways (Paleta, Volkov & Hetflejš, 2000).
Vaporization and Cohesive Energy Studies
Research on the enthalpies of vaporization and cohesive energies of various halogenalkanes, including 1,4-dibromo-2,3-dichloro-1,1,2,3,4,4-hexafluorobutane, provides essential data on their thermodynamic properties. Such information is crucial for understanding the physical behavior of these compounds under different conditions (Svoboda, Kubeš & Basařová, 1992).
Electrochemical Reduction Studies
The electrochemical behavior of 1,4-dihalobutanes, including compounds similar to 2,3-Dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane, has been studied using cyclic voltammetry and controlled-potential electrolysis. These studies are instrumental in understanding the reduction processes and potentialapplications of these compounds in various chemical reactions and industrial processes (Pritts & Peters, 1995).
Synthesis and Structure Analysis
Research has been conducted on the synthesis and crystal structure analysis of compounds like 1,4-dichloro- and 1,4-dibromo-1,1,4,4-tetranitrobutane-2,3-diol dinitrates. These studies contribute to a better understanding of molecular interactions and crystal packing in halogenated compounds, which can have implications in material science and molecular engineering (Fedorov et al., 1992).
Chemical Reactions of Fluorinated Compounds
Investigations into the synthesis and reactivity of 2,3-bis(polyfluoroalkyl)quinoxalines have been carried out. Starting with hexafluoro-1,3-butadiene, various halogenated butenes, including derivatives similar to this compound, were synthesized and their reactions studied. This research expands our knowledge of the chemical behavior of polyfluorinated compounds and their potential applications (Hemer, Poŝta, Bárta & Dědek, 1989).
Eigenschaften
IUPAC Name |
2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBr2ClF6/c5-1(3(8,9)10)2(6,7)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYHDNKORPYGEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Br)(C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBr2ClF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378501 | |
| Record name | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63573-66-0 | |
| Record name | 2,3-dibromo-2-chloro-1,1,1,4,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)

